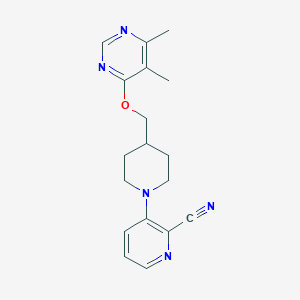
3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonding Patterns and Structural Analysis
Research into the hydrogen-bonding patterns and structural analysis of pyrimidine derivatives, such as in the work by Hemamalini, Muthiah, and Lynch (2006), reveals detailed insights into the molecular interactions and conformations that could influence the chemical behavior and application possibilities of related compounds. Their study on trimethoprim picolinate and 2-amino-4,6-dimethylpyrimidinium picolinate hemihydrate highlights the importance of hydrogen bonds in determining the stability and molecular arrangements of pyrimidine compounds, which could be pertinent to the design and development of new materials or pharmaceuticals (Hemamalini, Muthiah, & Lynch, 2006).
Antimicrobial Applications
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties, suggesting a potential application area for similar compounds. Mulwad and Mayekar (2007) synthesized derivatives that exhibited significant antibacterial activities, indicating the potential of pyrimidine-based compounds in developing new antimicrobial agents (Mulwad & Mayekar, 2007).
Frustrated Lewis Pair Chemistry
The study by Körte et al. (2015) on intramolecular pyridine-based frustrated Lewis pairs presents an innovative approach to modifying pyrimidine compounds to exhibit unique reactivity towards small molecules, such as hydrogen and carbon dioxide. This research could provide a foundation for the development of novel catalytic systems or materials for gas storage and sequestration (Körte et al., 2015).
Antitumor and Anticancer Activity
Research into the antitumor and anticancer activities of pyrimidine derivatives, as demonstrated by studies like Venkateshwarlu et al. (2014), highlights the therapeutic potential of these compounds. The synthesis and evaluation of novel O-Mannich bases of dihydropyrimidinones for their in vitro and in vivo antitumor/anticancer activities underscore the relevance of pyrimidine derivatives in medicinal chemistry and drug development (Venkateshwarlu et al., 2014).
Insecticidal Applications
The synthesis and evaluation of pyrimidine derivatives for their insecticidal activities, as explored by Bakhite et al. (2014), demonstrate another application avenue. The development of potent insecticides based on pyrimidine chemistry could contribute to agricultural sciences and pest management strategies (Bakhite et al., 2014).
Eigenschaften
IUPAC Name |
3-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-13-14(2)21-12-22-18(13)24-11-15-5-8-23(9-6-15)17-4-3-7-20-16(17)10-19/h3-4,7,12,15H,5-6,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJMQMNMCNKCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=C(N=CC=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2812816.png)
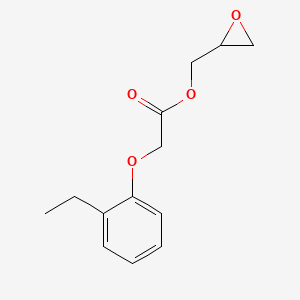
![1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2812820.png)
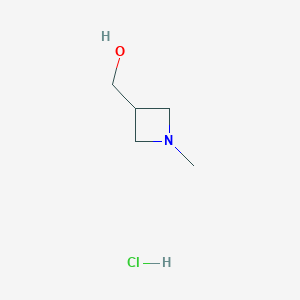
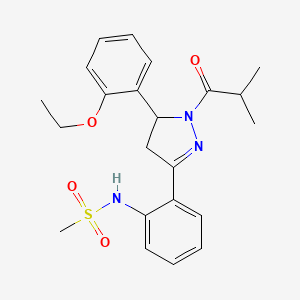
![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2812825.png)
![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B2812827.png)
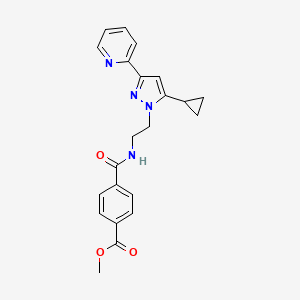
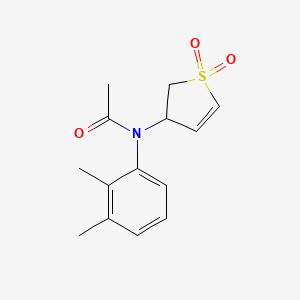

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2812835.png)

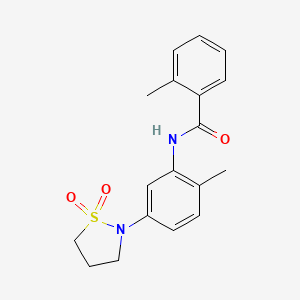
![Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-](/img/structure/B2812838.png)